N-(5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-3,4-dimethoxybenzamide
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Overview
Description
N-(5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-3,4-dimethoxybenzamide is a complex organic compound that belongs to the class of oxadiazoles This compound is characterized by the presence of a pyrazole ring, an oxadiazole ring, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-3,4-dimethoxybenzamide typically involves multiple steps:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Formation of the Oxadiazole Ring: The pyrazole intermediate is then reacted with a suitable carboxylic acid derivative, such as an acyl chloride, in the presence of a dehydrating agent like phosphorus oxychloride (POCl3).
Coupling with Benzamide: The oxadiazole intermediate is coupled with 3,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-3,4-dimethoxybenzamide can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety, using reagents like sodium methoxide (NaOMe).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: NaOMe in methanol or ethanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
N-(5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-3,4-dimethoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-3,4-dimethoxybenzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)butanamide
- N-(5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)phenylacetamide
Uniqueness
N-(5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-3,4-dimethoxybenzamide is unique due to the presence of the 3,4-dimethoxybenzamide moiety, which can impart distinct chemical and biological properties compared to other similar compounds
Properties
IUPAC Name |
N-[5-(2,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-3,4-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O4/c1-9-7-11(21(2)20-9)15-18-19-16(25-15)17-14(22)10-5-6-12(23-3)13(8-10)24-4/h5-8H,1-4H3,(H,17,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKHRCQZDPISHTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C2=NN=C(O2)NC(=O)C3=CC(=C(C=C3)OC)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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